molecular formula C13H21N3 B070829 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine CAS No. 176971-20-3

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Cat. No. B070829
CAS RN: 176971-20-3
M. Wt: 219.33 g/mol
InChI Key: VHZHFHXITHQLFZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-(4-Methylpiperazin-1-yl)pyrimidine-3-carbonitrile was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the structure of the target protein and the ligand was regularized and optimized .

Scientific Research Applications

Pharmaceutical Research

This compound, due to its structural similarity to piperazine, is of interest in pharmaceutical research. Piperazine derivatives are known for their wide range of therapeutic applications, including antihistamines , antiparasitic , antifungal , antibacterial , antiviral , antipsychotic , antidepressant , anti-inflammatory , anticoagulant , antitumor , and antidiabetic drugs . The methylpiperazine ring can potentially enhance the pharmacokinetic properties of drug substances.

Neurodegenerative Disease Treatment

Compounds with a piperazine moiety have been investigated for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease . The ability of the methylpiperazine group to interact with neurological receptors makes it a candidate for further study in this area.

Antibacterial Activity

Piperazine derivatives have shown promise in antibacterial activity. The synthesis and characterization of novel Mannich derivatives with piperazine moieties have been reported to exhibit good antibacterial properties . This suggests that “2-(4-Methylpiperazin-1-yl)-2-phenylethanamine” could be synthesized into compounds with similar activities.

Drug Discovery and Development

The compound’s complex molecular structure and the presence of a cyclopentane ring suggest its use in drug discovery and development. The cyclopentane ring can provide rigidity and a hydrophobic character to molecules, which is crucial in the development of new drugs.

Psychoactive Substance Research

Piperazine rings are also found in psychoactive substances used illegally for recreational purposes. Research into the effects and mechanisms of these substances can lead to a better understanding of their impact on the human body and the development of treatments for substance abuse .

Antitumor Research

The structural components of piperazine derivatives have been explored for their antitumor properties. Research into the interactions of these compounds with cancer cells can lead to the development of new anticancer drugs .

Mechanism of Action

Target of Action

Related compounds have been found to target proteins such as s100b and Carbonic anhydrase 2 . These proteins play crucial roles in various biological processes, including calcium signaling and regulation of pH and fluid balance, respectively.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy . .

Safety and Hazards

Safety data sheets for similar compounds indicate that they are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation. They are harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZHFHXITHQLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390199
Record name 2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

CAS RN

176971-20-3
Record name 2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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